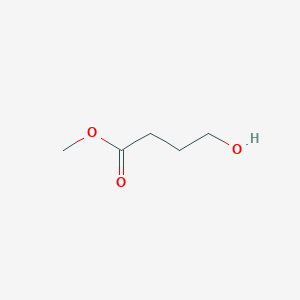

4-hydroxybutanoate de méthyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Methyl 4-hydroxybutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a precursor in the biosynthesis of certain natural products.

Medicine: Research is ongoing into its potential use in drug development, particularly for its role in metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

Target of Action

Methyl 4-hydroxybutanoate, also known as γ-hydroxybutyric acid (GHB), is a naturally occurring neurotransmitter and a depressant drug . It primarily targets the GHB receptor and is a weak agonist at the GABA B receptor .

Mode of Action

The compound interacts with its targets by acting as a precursor to GABA, glutamate, and glycine in certain brain areas . This interaction results in changes in the neurotransmission processes, influencing the activity of the central nervous system .

Biochemical Pathways

The biochemical pathways affected by Methyl 4-hydroxybutanoate are primarily those involving the synthesis and metabolism of the neurotransmitters GABA, glutamate, and glycine . The downstream effects of these pathways include the regulation of mood, sleep, and other central nervous system functions .

Pharmacokinetics

It is known that the compound is rapidly absorbed and has high systemic clearance . Its oral bioavailability is approximately 23% .

Result of Action

The molecular and cellular effects of Methyl 4-hydroxybutanoate’s action include changes in neurotransmitter levels and activity, which can influence mood, sleep, and other central nervous system functions . In a medical setting, it has been used as a general anesthetic and as a treatment for conditions such as cataplexy, narcolepsy, and alcoholism .

Analyse Biochimique

Cellular Effects

It is known that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxybutanoate can be synthesized through several methods. One common method involves the esterification of 4-hydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, methyl 4-hydroxybutanoate is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxybutanoic acid or further to succinic acid.

Reduction: Reduction of the ester group can yield 4-hydroxybutanol.

Substitution: The hydroxyl group can participate in substitution reactions, forming derivatives such as ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: 4-hydroxybutanoic acid, succinic acid.

Reduction: 4-hydroxybutanol.

Substitution: Various ethers and esters depending on the substituent.

Comparaison Avec Des Composés Similaires

4-hydroxybutanoic acid: A direct precursor and metabolite of methyl 4-hydroxybutanoate.

Methyl 3-hydroxybutanoate: Similar in structure but with the hydroxyl group on the third carbon.

Ethyl 4-hydroxybutanoate: An ester with an ethyl group instead of a methyl group.

Uniqueness: Methyl 4-hydroxybutanoate is unique due to its specific placement of the hydroxyl group and ester functionality, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Activité Biologique

Methyl 4-hydroxybutanoate (M4HB), an ester derived from 4-hydroxybutanoic acid and methanol, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, metabolic effects, and applications in various fields, supported by empirical data and case studies.

- Molecular Formula : C₅H₁₀O₃

- Molecular Weight : Approximately 102.13 g/mol

- Physical State : Colorless liquid with a fruity odor

- Solubility : Soluble in water and organic solvents

Pharmacological Effects

M4HB's structural similarity to gamma-hydroxybutyric acid (GHB) suggests it may interact with GABA receptors, potentially influencing the central nervous system. Research indicates several key pharmacological effects:

- Sedative and Anesthetic Properties : M4HB may function as a sedative or anesthetic agent due to its ability to modulate neurotransmission pathways similar to GHB .

- Antibacterial Activity : It has shown potential against Clostridium difficile infections, particularly as a precursor in synthesizing related compounds .

- Glycogen Synthesis Modulation : Studies have indicated that M4HB can enhance glycogen synthesis in isolated rat hepatocytes, which may have implications for metabolic disorders.

Biological Activity Summary Table

| Biological Activity | Description | Reference |

|---|---|---|

| Sedative Effects | Acts on GABA receptors, similar to GHB | |

| Antibacterial | Effective against C. difficile | |

| Glycogen Synthesis | Enhances glycogen synthesis in liver cells |

Case Studies and Research Findings

-

Effects on Glycogen Synthesis :

- A study published in The Journal of Nutritional Biochemistry demonstrated that M4HB significantly increased glycogen levels in isolated rat hepatocytes. This finding suggests potential applications in managing energy metabolism disorders.

-

Antibacterial Applications :

- Research highlighted M4HB's role as a reactant in the synthesis of 4-aminothiazolyl analogs, which are promising against bacterial infections like those caused by C. difficile. This positions M4HB as a valuable compound in pharmaceutical development aimed at combating antibiotic-resistant bacteria .

- Sedative Properties Investigation :

Comparative Analysis with Related Compounds

The following table provides a comparative overview of M4HB and structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-hydroxybutanoate (M4HB) | C₅H₁₀O₃ | Sedative effects; antibacterial properties |

| Gamma-hydroxybutyric acid (GHB) | C₄H₈O₃ | Neurotransmitter; known for sedative effects |

| Ethyl 4-hydroxybutanoate | C₅H₁₂O₃ | Potential sedative properties; antioxidant activity |

| Butyric acid | C₄H₈O₂ | Short-chain fatty acid; important in metabolism |

Propriétés

IUPAC Name |

methyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYVXCGKMCYNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239021 | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-57-5 | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.